Methyl 3-oxocyclopent-1-enecarboxylate
Overview
Description
Methyl 3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclopentene, featuring a keto group at the third position and a carboxylate ester group at the first position. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-oxocyclopent-1-enecarboxylate involves the oxidation of methyl 1-cyclopentene-1-carboxylate. The procedure typically includes the use of tert-butylhydroperoxide as the oxidizing agent and manganese (III) acetate dihydrate as a catalyst. The reaction is carried out under an oxygen atmosphere at room temperature for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide and manganese (III) acetate dihydrate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Methyl 3-hydroxycyclopent-1-enecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving keto and ester groups.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-oxocyclopent-1-enecarboxylate involves its reactivity towards nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the keto group, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxocyclopentane-1-carboxylate
- Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate
- Methyl 3-hydroxycyclopent-1-enecarboxylate
Uniqueness
Methyl 3-oxocyclopent-1-enecarboxylate is unique due to its combination of a keto group and an ester group on a cyclopentene ring. This structure imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-oxocyclopentene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUBENDJJYCAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452441 | |
Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-35-6 | |
Record name | METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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